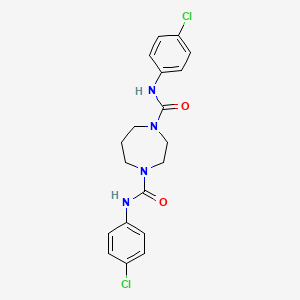

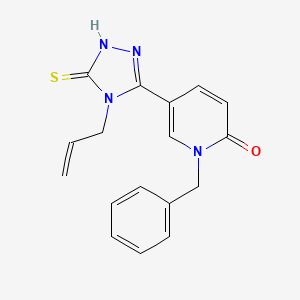

![molecular formula C18H23FN4O2S B2824517 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide CAS No. 863586-55-4](/img/structure/B2824517.png)

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Automated Synthesis for Clinical Studies

Vuong et al. (2007) discussed an automated one-step synthesis of [(18)F]FCWAY, a derivative of the compound, as a ligand for serotonin 5-HT(1A) receptors for clinical human studies. This study focused on developing a more efficient synthesis method, improving radiochemical yield and purity, which is crucial for clinical applications (Vuong et al., 2007).

PET Imaging for Serotonin Receptors

Choi et al. (2015) evaluated the use of 18F-Mefway in comparison to 18F-FCWAY for quantifying 5-HT1A receptors in human subjects through positron emission tomography (PET). Their findings indicated differences in uptake and potential applications of these radioligands in brain imaging studies, highlighting the relevance of these compounds in neuroimaging and receptor studies (Choi et al., 2015).

Sulfomethylation in Macrocycle Synthesis

Van Westrenen and Sherry (1992) described the sulfomethylation process involving piperazine, a key structural component of the compound . Their research focused on the synthesis of various macrocyclic chelates, demonstrating the chemical versatility and potential applications of sulfomethylated piperazine derivatives in chemical synthesis (Van Westrenen & Sherry, 1992).

Serotonin Receptor Imaging

Plenevaux et al. (2000) conducted research on [(18)F]p-MPPF, another derivative, focusing on its application as a 5-HT(1A) antagonist for studying serotonergic neurotransmission using PET. This work encompassed chemistry, radiochemistry, and animal and human data, showcasing the compound's utility in neuroscience research (Plenevaux et al., 2000).

Analytical Methods in Pharmaceutical Quality Control

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives of the compound. This study highlights the role of such compounds in analytical methods crucial for pharmaceutical quality control (Ye et al., 2012).

HMG-CoA Reductase Inhibitors

Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, including variants of the compound . These were evaluated for their ability to inhibit HMG-CoA reductase, showcasing potential applications in cholesterol management and drug development (Watanabe et al., 1997).

Orientations Futures

The future directions for this compound could involve further studies to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to assess its safety and potential applications .

Propriétés

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2S/c1-26(24,25)21-14-18(15-3-2-8-20-13-15)23-11-9-22(10-12-23)17-6-4-16(19)5-7-17/h2-8,13,18,21H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKITXZGLDKMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

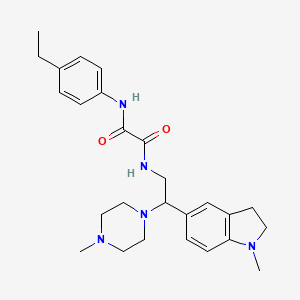

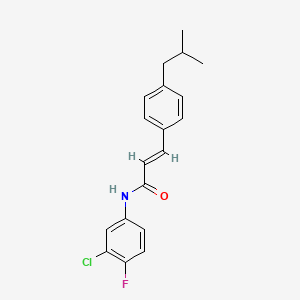

![5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2824435.png)

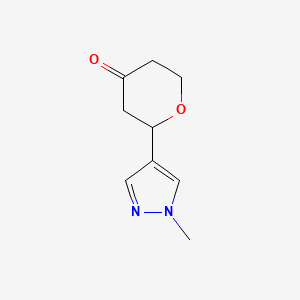

![N-[2-(1,2-Oxazol-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824442.png)

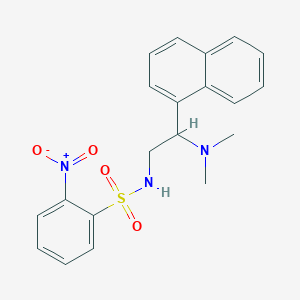

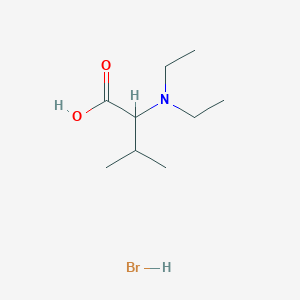

![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)

![4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2824451.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)

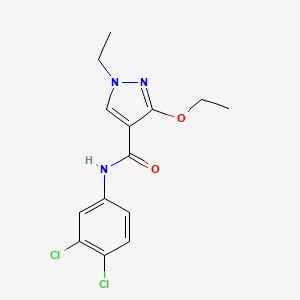

![N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2824455.png)